molecular formula C15H11BrClNO2S B1669129 2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone CAS No. 388604-55-5

2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone

Cat. No. B1669129
M. Wt: 384.7 g/mol
InChI Key: KEGQNJITMFBVAC-UHFFFAOYSA-N
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Description

CK548 is a novel inhibitor of actin-related protein (Arp)2/3 complex by inserting into the hydrophobic core of Arp3 and altering its conformation.

Scientific Research Applications

Synthesis and Spectral Analysis

Thiazolidinone derivatives, such as 2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone, have been synthesized and characterized in scientific research for various applications. The synthesis of similar compounds involves combining specific reactants to form thiazolidinone structures, corroborated by analytical and spectral data. For example, the study by Shyam and Tiwari (1977) focused on the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones, emphasizing the importance of spectral data in confirming the purity and structure of these compounds Shyam & Tiwari, 1977.

Antibacterial Applications

Research has demonstrated the antibacterial potential of thiazolidinone derivatives. Patel et al. (2010) synthesized 2-Imino-3-[Carboxamido o-hydroxy Phenyl]-5-Arylidene-4-Thiazolidinone compounds with various substituents, showing significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This study highlights the role of the substituted and unsubstituted 5-arylidene moiety in enhancing the antibacterial properties of these compounds Patel et al., 2010.

Antifungal and Antimicrobial Activities

Thiazolidinone derivatives have also been evaluated for their antifungal and antimicrobial activities. Deep et al. (2014) prepared novel 4-thiazolidinone derivatives and assessed their in vitro antimicrobial activity against various bacterial and fungal strains. The study found that certain derivatives exhibited significant biological activity, indicating the potential of thiazolidinone compounds in antimicrobial applications Deep et al., 2014.

properties

IUPAC Name

2-(3-bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO2S/c16-10-3-1-2-9(6-10)15-18(14(20)8-21-15)12-7-11(17)4-5-13(12)19/h1-7,15,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGQNJITMFBVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)Br)C3=C(C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402686
Record name AC1N9E0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-3-(5-chloro-2-hydroxyphenyl)-4-thiazolidinone

CAS RN

388604-55-5
Record name AC1N9E0V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CK-548
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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